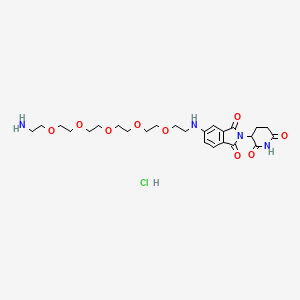
dGTP-d14 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dGTP-d14 (dilithium): 2’-Deoxyguanosine-5’-triphosphate-d14 dilithium , is a deuterium-labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid (DNA) and is highly sensitive to oxidative damage. The deuterium labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine nucleotide. The process typically starts with the synthesis of 2’-deoxyguanosine, followed by the phosphorylation of the 5’-hydroxyl group to form 2’-deoxyguanosine-5’-triphosphate.
Industrial Production Methods: Industrial production of dGTP-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The compound is typically produced in controlled environments to prevent contamination and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions: dGTP-d14 (dilithium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA synthesis and other biochemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dGTP-d14 (dilithium) can lead to the formation of 8-oxo-dGTP, a common oxidative damage product .
Wissenschaftliche Forschungsanwendungen
dGTP-d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a crucial role in DNA synthesis and repair studies. It is used to investigate the effects of oxidative damage on DNA.
Medicine: Employed in the development of diagnostic tools and therapeutic agents. It is particularly useful in cancer research for studying the effects of oxidative stress on DNA.
Industry: Used in the production of high-fidelity DNA polymerases and other biotechnological applications.
Wirkmechanismus
The mechanism of action of dGTP-d14 (dilithium) involves its incorporation into DNA during synthesis. The deuterium atoms in the compound provide stability and resistance to oxidative damage, making it a valuable tool for studying DNA synthesis and repair mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
dGTP (2’-Deoxyguanosine-5’-triphosphate): The non-deuterated form of dGTP-d14 (dilithium).
8-oxo-dGTP: An oxidized form of dGTP that is commonly used to study oxidative damage in DNA.
dATP (2’-Deoxyadenosine-5’-triphosphate): Another deoxyribonucleotide used in DNA synthesis.
Uniqueness: dGTP-d14 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and resistance to oxidative damage. This makes it particularly valuable for studying the effects of oxidative stress on DNA and for use in high-fidelity DNA synthesis applications .
Eigenschaften
Molekularformel |
C10H14Li2N5O13P3 |
|---|---|
Molekulargewicht |
533.2 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD5 |
InChI-Schlüssel |
JMSIWULFUCIEMD-LBCNLDTASA-L |
Isomerische SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

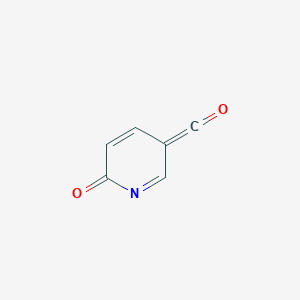
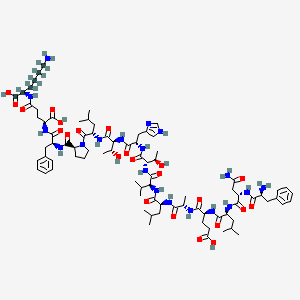

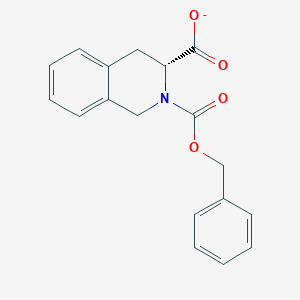
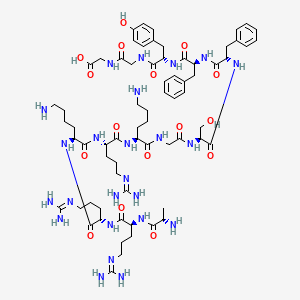
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)
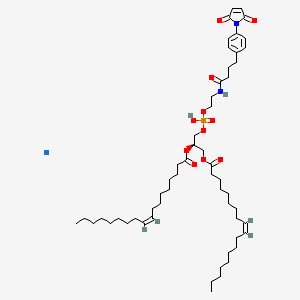
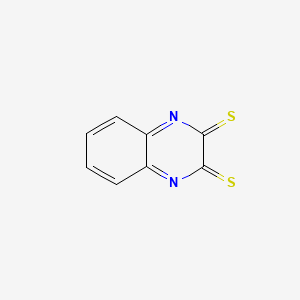
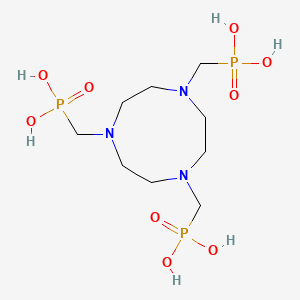
![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
